molecular formula C13H10BrFO B182048 1-(Benzyloxy)-3-bromo-5-fluorobenzene CAS No. 130722-44-0

1-(Benzyloxy)-3-bromo-5-fluorobenzene

Cat. No. B182048
M. Wt: 281.12 g/mol
InChI Key: GNKNCAKNJIQBSX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the types of bonds (single, double, triple) between the atoms. Techniques used for this purpose include X-ray crystallography, NMR spectroscopy, and infrared spectroscopy .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

The physical properties of a compound include its melting point, boiling point, solubility, and density. The chemical properties refer to how the compound reacts with other substances .

Scientific Research Applications

  • Pharmaceutical and Medicinal Chemistry

    • Application : Compounds similar to “1-(Benzyloxy)-3-bromo-5-fluorobenzene”, such as chalcones derivatives, have wide applications in pharmaceutical and medicinal chemistry .
    • Method of Application : These compounds are synthesized by coupling with aromatic substituted aldehyde . The synthesized compounds are characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
    • Results : The synthesized compounds were screened for antimicrobial activity .
  • Emulgator and Pharmaceutical Intermediate

    • Application : “1-Benzyloxy-4-iodobenzene”, a compound similar to “1-(Benzyloxy)-3-bromo-5-fluorobenzene”, is used as an emulgator and as a pharmaceutical intermediate .
    • Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these applications were not provided in the source .
  • Synthesis of Benzyl Ethers and Esters

    • Application : A compound similar to “1-(Benzyloxy)-3-bromo-5-fluorobenzene”, namely 2-Benzyloxy-1-methylpyridinium triflate, is used for the synthesis of benzyl ethers and esters .
    • Method of Application : The compound is synthesized by in situ methylation of 2-benzyloxy-pyridine . The reaction is carried out in toluene .
    • Results : Benzyl ethers can be prepared in good to excellent yield .
  • Preparation of 7-Hydroxy-Oxindole-3-Acetic Acid

    • Application : “1-Benzyloxy-3-methyl-2-nitrobenzene”, a compound similar to “1-(Benzyloxy)-3-bromo-5-fluorobenzene”, is used in the multi-step preparation of 7-hydroxy-oxindole-3-acetic acid .
    • Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these applications were not provided in the source .
  • Development of Liquid Crystalline Materials

    • Application : A compound similar to “1-(Benzyloxy)-3-bromo-5-fluorobenzene”, namely (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline, is used in the development of liquid crystalline materials .
    • Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these applications were not provided in the source .
  • Synthesis of Transition Metal Complexes

    • Application : A compound similar to “1-(Benzyloxy)-3-bromo-5-fluorobenzene”, namely “4-(benzyloxy)-2-hydroxybenzaldehyde”, is used in the synthesis of transition metal complexes .
    • Method of Application : The compound is used to synthesize Schiff base ligands, which are then used to form transition metal complexes .
    • Results : The synthesized metal (II) complexes were found to have potent in vitro antioxidant activity and showed good efficiency for decolorizing the purple-colored solution of DPPH .
  • Bioactive Molecules

    • Application : The coumarin core, which is structurally similar to “1-(Benzyloxy)-3-bromo-5-fluorobenzene”, is a recurrent motif in bioactive molecules .
    • Method of Application : The coumarin nucleus is decorated with various functional groups to develop compounds showing diverse pharmacological activities .
    • Results : The coumarin-containing compounds have shown diverse pharmacological activities, ranging from anticoagulant activities to anti-inflammatory, antimicrobial, anti-HIV, and antitumor effects .
  • Synthesis of 3-Aminobenzofuran

    • Application : A compound similar to “1-(Benzyloxy)-3-bromo-5-fluorobenzene”, namely “2-(2-benzyloxyphenyl)oxazoline”, is used in the synthesis of 3-aminobenzofuran .
    • Method of Application : The compound undergoes a reaction with a strong base, resulting in either the 3-aminobenzofuran product or an oxazoline in which the benzyloxy group has undergone a Wittig rearrangement .
    • Results : The outcomes of these applications were not provided in the source .

Safety And Hazards

The safety and hazards of a compound refer to its potential to cause harm to humans or the environment. This includes its toxicity, flammability, and reactivity .

Future Directions

Future directions could involve further studies to better understand the compound’s properties, potential applications (e.g., in medicine or industry), or ways to improve its synthesis .

properties

IUPAC Name

1-bromo-3-fluoro-5-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFO/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKNCAKNJIQBSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40460285
Record name 1-(Benzyloxy)-3-bromo-5-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-3-bromo-5-fluorobenzene

CAS RN

130722-44-0
Record name 1-(Benzyloxy)-3-bromo-5-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of benzyl alcohol (10 g), sodium hydride (4.4 g of a 50% w/w dispersion in mineral oil) and dimethylacetamide (180 ml) was stirred at ambient temperature for 1 hour; 1-bromo-3,5-difluorobenzene (10.65 ml) was added and the exothermic reaction mixture was stirred for 2 hours. The mixture was evaporated and the residue was partitioned between methylene chloride and water. The organic layer was separated, washed with water, dried (MgSO4) and evaporated. The residue was purified by column chromatography using a 20:1 v/v mixture of petroleum ether (b.p. 60°-80° C.) and ethyl acetate as eluent. There was thus obtained, as a liquid, benzyl 3-bromo-5-fluorophenyl ether (19.5 g, 75%).
Quantity
10 g
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0 (± 1) mol
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180 mL
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10.65 mL
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Synthesis routes and methods II

Procedure details

Sodium hydride (50% w/w dispersion in mineral oil, 12.4 g) was added portionwise to a mixture of benzyl alcohol (26.7 ml) and dimethylacetamide (500 ml) and the mixture was stirred at ambient temperature for 1 hour. 1-Bromo-3,5-difluorobenzene (50 g) was added carefully to control the vigour of the ensuing exothermic reaction. The mixture was stirred at ambient temperature for 2 hours and the solvent was evaporated. The residue was partitioned between methylene chloride and water and the organic phase was washed with water (4×50 ml), dried (MgSO4) and evaporated. The residue was purified by distillation to give 3-benzyloxy-1-bromo-5-fluorobenzene (41.8 g, 57%), as a colourless liquid (b.p. 124°-130° C. at 0.3 mm Hg).
Quantity
12.4 g
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26.7 mL
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500 mL
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50 g
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Synthesis routes and methods III

Procedure details

To a solution of benzyl alcohol (1.10 g) in THF (90 mL) was added 60% sodium hydride (2.50 g) at 0° C., and the mixture was stirred for 1 hr. A solution of 1-bromo-3,5-difluorobenzene (1.00 g) in THF (10 mL) was added dropwise to the reaction mixture at 0° C. over 1 hr, and the mixture was stirred for 15 hr. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to give the title compound (2.00 g) as a yellow oil. This compound was used for the next step without further purification.
Quantity
1.1 g
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2.5 g
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90 mL
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1 g
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10 mL
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Benzyloxy)-3-bromo-5-fluorobenzene
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1-(Benzyloxy)-3-bromo-5-fluorobenzene
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1-(Benzyloxy)-3-bromo-5-fluorobenzene
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1-(Benzyloxy)-3-bromo-5-fluorobenzene
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1-(Benzyloxy)-3-bromo-5-fluorobenzene
Reactant of Route 6
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1-(Benzyloxy)-3-bromo-5-fluorobenzene

Citations

For This Compound
1
Citations
N Pommery, T Taverne, A Telliez… - Journal of medicinal …, 2004 - ACS Publications
… The residue was purified by FC (heptane) to yield 1-benzyloxy-3-bromo-5-fluorobenzene 3 (27.4 g, 63% yield): IR 3090, 3033, 2922, 2870, 1604, 1585, 1497 cm -1 ; 1 H NMR (CDCl 3 ) …
Number of citations: 151 pubs.acs.org

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